molecular formula C11H17O3PS B1584856 Diethyl(phenylthiomethyl)phosphonate CAS No. 38066-16-9

Diethyl(phenylthiomethyl)phosphonate

Cat. No. B1584856
CAS RN: 38066-16-9
M. Wt: 260.29 g/mol
InChI Key: FBUXEPJJFVDUFE-UHFFFAOYSA-N
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Description

Diethyl(phenylthiomethyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O3PS . It is also known by other names such as Diethyl [(phenylsulfanyl)methyl]phosphonate .


Synthesis Analysis

The synthesis of phosphonates like Diethyl(phenylthiomethyl)phosphonate typically involves the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A prevalent palladium catalyst, Pd (PPh 3) 4, can be used for a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides .


Molecular Structure Analysis

The molecular structure of Diethyl(phenylthiomethyl)phosphonate consists of a phosphonate group attached to a phenylthiomethyl group . The molecule has a molar mass of 260.290 Da .


Physical And Chemical Properties Analysis

Diethyl(phenylthiomethyl)phosphonate is a colorless liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 351.9±25.0 °C at 760 mmHg, and a flash point of 166.6±23.2 °C .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Diethyl(phenylthiomethyl)phosphonate is used in pharmaceutical research and as a pharmaceutical intermediate .
  • Stable Isotope Labeling

    • Application : Diethyl(phenylthiomethyl)phosphonate can be used in stable isotope labeling . This is a technique used in molecular biology to help trace the passage of the compound through a reaction or cell. It involves the substitution of a specific atom or atoms in the compound with an isotope that is detectable through mass spectrometry or nuclear magnetic resonance spectroscopy .
  • Production of Chemical Reagents

    • Application : Diethyl(phenylthiomethyl)phosphonate can be used to produce other chemical reagents . These reagents can then be used in a variety of chemical reactions.
  • Production of Diethylphosphorylmethylphenylsulfoxide

    • Application : Diethyl(phenylthiomethyl)phosphonate can be used to produce diethylphosphorylmethylphenylsulfoxide .
  • Used in Various Reactions

    • Application : Diethyl(phenylthiomethyl)phosphonate can be used in various reactions .

Safety And Hazards

Diethyl(phenylthiomethyl)phosphonate should be handled with care. Avoid breathing its dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed. Avoid ingestion and inhalation. Use with adequate ventilation. Wash clothing before reuse .

properties

IUPAC Name

diethoxyphosphorylmethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUXEPJJFVDUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CSC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191476
Record name Diethyl ((phenylthio)methyl)phosphonate
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Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl phenylthiomethylphosphonate

CAS RN

38066-16-9, 1190788-52-3
Record name Diethyl P-[(phenylthio)methyl]phosphonate
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Record name Diethyl ((phenylthio)methyl)phosphonate
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Record name Diethyl ((phenylthio)methyl)phosphonate
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Record name Diethyl [(phenylthio)methyl]phosphonate
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Record name Diethyl phenylthiomethanephosphonate
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Synthesis routes and methods

Procedure details

A stirred solution of 40.0 grams (0.25 mole) of phenylthiomethyl chloride and 58.2 grams (0.35 mole) of triethylphosphite was heated at 150°-160° C. for 4 hours, cooled and excess triethylphosphite removed by evaporation under reduced pressure. The residue was purified by distillation to give 61.1 grams (93.1%) of diethyl phenylthiomethylphosphonate; b.p. 155° C./0.6 mm. The nmr and the ir spectra were consistent with the assigned structure.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WB Jang, WS Shin, JE Hong, SY Lee… - Synthetic …, 1997 - Taylor & Francis
… Low yield was shown in case of diethyl phenylthiomethyl phosphonate (Entry lo), because anion generated by base seems too stable to react with nitrile to form the intermediate 3. The …
Number of citations: 17 www.tandfonline.com
L Jiang, Y Sun, Y Chen, P Nan - ChemistrySelect, 2020 - Wiley Online Library
… and high capacity of MgO nanoparticle at cleaving P−O and P−F bonds (but not P−C bonds) in paraoxon, diisopropylfluoro phosphate (DFP), and diethyl phenylthiomethyl phosphonate …
R Van der Westhuyzen - 2010 - scholar.sun.ac.za
The human pathogen Staphylococcus aureus is a major cause of hospital-, and more recently, community-acquired infections. The rate at which this organism is acquiring resistance to …
Number of citations: 2 scholar.sun.ac.za
K Blades, TP Lequeux, JM Percy - Chemical Communications, 1996 - pubs.rsc.org
New dienophiles containing the difluoromethylenephosphonato group are synthesised from readily-available starting materials and cycloadditions with reactive dienes are executed …
Number of citations: 22 pubs.rsc.org
T KANEKO - 1974 - search.proquest.com
I. INTRODUCTION Some of the objectives es this work were to prepare various carbonyl-stabilized allyl sulfoxonium y lides of a general structure l, and to explore their scope and limit-…
Number of citations: 2 search.proquest.com
P Pasetto, MC Walczak - Tetrahedron, 2009 - Elsevier
C-Glycosides were successfully prepared via dehydrative alkylation under Mitsunobu conditions, using substituted sulfonyl methanes as nucleophiles. The materials prepared were …
Number of citations: 17 www.sciencedirect.com

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